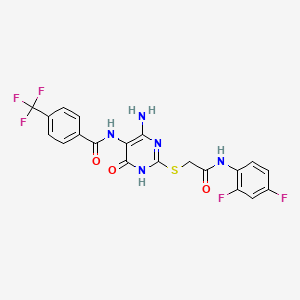

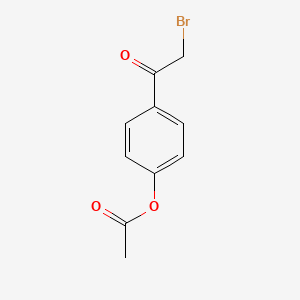

![molecular formula C15H14N2S2 B3009785 6-(甲硫基)-N-(对甲苯基)苯并[d]噻唑-2-胺 CAS No. 890959-57-6](/img/structure/B3009785.png)

6-(甲硫基)-N-(对甲苯基)苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

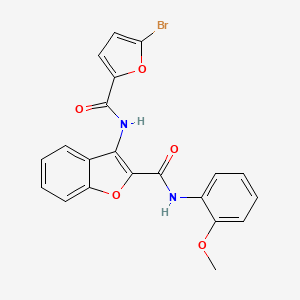

The compound “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” is a derivative of benzo[d]thiazol-2-amine, which is a type of heterocyclic compound. These compounds often have interesting biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecule likely contains a benzothiazole ring (a bicyclic compound with a benzene ring fused to a thiazole ring), a methylthio group (-SCH3) at the 6-position, and a p-tolyl group (a phenyl ring with a methyl group at the para position) attached to the nitrogen atom of the benzothiazole .Chemical Reactions Analysis

Again, while specific reactions involving “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” are not available, benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to aromaticity and stability, the methylthio group could affect polarity and reactivity, and the p-tolyl group could influence hydrophobicity .科学研究应用

缓蚀

低碳钢的缓蚀

一项涉及6-(甲硫基)-N-(对甲苯基)苯并[d]噻唑-2-胺(简称MBTA)的计算研究表明,它具有作为碳钢缓蚀剂的潜力。该研究利用密度泛函理论(DFT)评估量子化学参数,例如最高占据分子轨道能量(EHOMO)和最低未占据分子轨道能量(ELUMO),它们表示分子的缓蚀能力。研究结果表明,MBTA和其他苯并噻唑衍生物可以有效保护低碳钢免受腐蚀,其性能根据其理论抑制效率与其他衍生物进行比较 (Dehdab, Shahraki, & Habibi‐Khorassani, 2015)。

抗癌活性

具有激酶抑制活性的抗肿瘤作用

对含有苯并噻唑单元的苯并咪唑和噻唑并嘧啶衍生物的研究显示,在抗癌应用中具有显着的潜力。合成了一系列化合物,并筛选了它们对各种人类癌细胞系的体外抗肿瘤活性,包括结直肠癌(HCT116)、肝癌(HepG2)和卵巢癌(A2780)。这些化合物表现出显着的结果,其中一些显示出对癌治疗中重要靶标 Aurora A 激酶和驱动蛋白纺锤体蛋白 (KSP) 的有效抑制活性 (El-All et al., 2015)。

合成和化学反应

叠氮化苯并噻唑的合成和反应

已经对叠氮化苯并噻唑的合成和反应进行了一项研究,包括6-叠氮化苯并噻唑及其衍生物的合成。该研究探索了生产噻唑并[4,5-g]苯并恶唑和二氢噻吩[3,2-g]苯并恶唑的新途径,展示了苯并噻唑衍生物在创建具有材料科学和药物发现潜在应用的复杂杂环化合物中的化学多功能性和反应性 (Gallagher, Iddon, & Suschitzky, 1980)。

作用机制

Target of Action

The primary target of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the RT enzyme, inhibiting its function. The mode of inhibition is suggested to be uncompetitive , meaning the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .

Biochemical Pathways

The inhibition of the RT enzyme disrupts the replication of HIV-1, thereby reducing the viral load in the body

Result of Action

The inhibition of the RT enzyme by 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine results in a reduction of HIV-1 replication. This could potentially lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

未来方向

属性

IUPAC Name |

N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPYRHBJDTFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

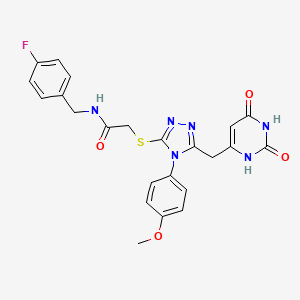

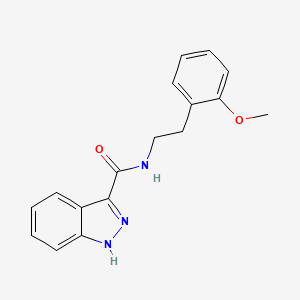

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

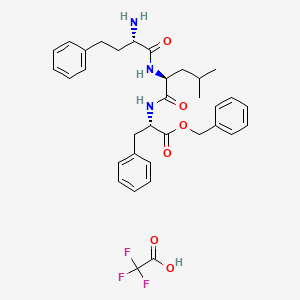

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

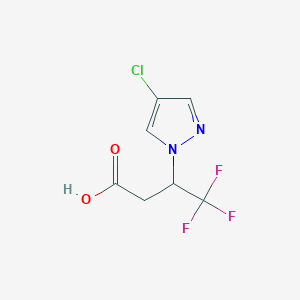

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

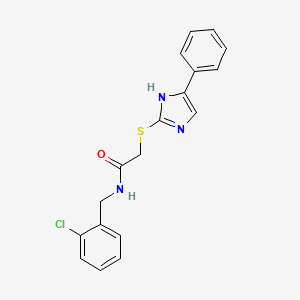

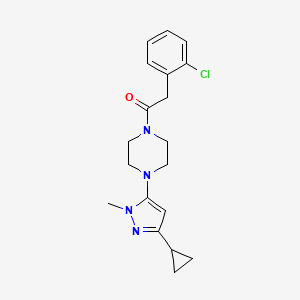

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)